molecular formula C19H18N4O3 B3239729 1-(1H-indol-3-yl)-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethane-1,2-dione CAS No. 1421513-82-7

1-(1H-indol-3-yl)-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethane-1,2-dione

Cat. No. B3239729
CAS RN: 1421513-82-7
M. Wt: 350.4
InChI Key: CXVJZNRNQIVDFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-indol-3-yl)-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethane-1,2-dione, also known as INDY, is a small molecule compound that has been studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it an interesting area of research for scientists.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethane-1,2-dione involves its ability to modulate various signaling pathways in cells, including the PI3K/Akt/mTOR pathway, the NF-kB pathway, and the MAPK pathway. By modulating these pathways, 1-(1H-indol-3-yl)-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethane-1,2-dione can exert its effects on cell growth, apoptosis, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
1-(1H-indol-3-yl)-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethane-1,2-dione has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, reduction of inflammation and oxidative stress, and improvement of cognitive function. These effects have been observed in various cell types and animal models, indicating the potential therapeutic applications of 1-(1H-indol-3-yl)-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethane-1,2-dione.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1H-indol-3-yl)-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethane-1,2-dione in lab experiments is its small size and stability, which allows for easy synthesis and handling. However, one limitation of using 1-(1H-indol-3-yl)-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethane-1,2-dione is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research on 1-(1H-indol-3-yl)-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethane-1,2-dione, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various disease areas. Additionally, the development of more water-soluble forms of 1-(1H-indol-3-yl)-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethane-1,2-dione could improve its potential as a therapeutic agent.

Scientific Research Applications

1-(1H-indol-3-yl)-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethane-1,2-dione has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurological disorders. In cancer research, 1-(1H-indol-3-yl)-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethane-1,2-dione has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In inflammation research, 1-(1H-indol-3-yl)-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethane-1,2-dione has been shown to reduce inflammation and oxidative stress, making it a potential candidate for treating inflammatory diseases. In neurological disorder research, 1-(1H-indol-3-yl)-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethane-1,2-dione has been shown to improve cognitive function and reduce neuroinflammation, making it a potential candidate for treating neurodegenerative diseases.

properties

IUPAC Name

1-(1H-indol-3-yl)-2-(4-pyrazin-2-yloxypiperidin-1-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c24-18(15-11-22-16-4-2-1-3-14(15)16)19(25)23-9-5-13(6-10-23)26-17-12-20-7-8-21-17/h1-4,7-8,11-13,22H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVJZNRNQIVDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-indol-3-yl)-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethane-1,2-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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